5-((4-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazole compounds are known to interact with a variety of enzymes and receptors, showing versatile biological activities . Similarly, piperidine derivatives have been extensively studied as analgesics and have demonstrated potential as anticancer drugs acting on various important receptors .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound has antioxidant activity, it might be involved in pathways related to oxidative stress .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. For instance, the presence of the methoxyphenyl group might influence the compound’s absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound has antimicrobial activity, it might lead to the death of microbial cells .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12-8-10-22(11-9-12)16(14-4-6-15(25-3)7-5-14)17-18(24)23-19(26-17)20-13(2)21-23/h4-7,12,16,24H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEUCYRADWUTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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